molecular formula C9H11NO B114272 (1S)-1-pyridin-4-ylbut-3-en-1-ol CAS No. 144635-04-1

(1S)-1-pyridin-4-ylbut-3-en-1-ol

Cat. No.: B114272
CAS No.: 144635-04-1
M. Wt: 149.19 g/mol
InChI Key: WEPJYMIOJMZLBS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-pyridin-4-ylbut-3-en-1-ol is an organic compound that features a pyridine ring attached to a butene chain with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-pyridin-4-ylbut-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with a suitable Grignard reagent, followed by reduction and purification steps. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-pyridin-4-ylbut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the butene chain can be reduced to form a saturated alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of 4-pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.

    Reduction: Formation of (S)-1-(4-Pyridinyl)-butanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(1S)-1-pyridin-4-ylbut-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-pyridin-4-ylbut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinecarboxaldehyde: A precursor in the synthesis of (1S)-1-pyridin-4-ylbut-3-en-1-ol.

    (S)-1-(4-Pyridinyl)-butanol: A reduced form of the compound with similar structural features.

    Pyridine derivatives: Various compounds with a pyridine ring and different functional groups.

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and a butene chain with a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.

Properties

CAS No.

144635-04-1

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(1S)-1-pyridin-4-ylbut-3-en-1-ol

InChI

InChI=1S/C9H11NO/c1-2-3-9(11)8-4-6-10-7-5-8/h2,4-7,9,11H,1,3H2/t9-/m0/s1

InChI Key

WEPJYMIOJMZLBS-VIFPVBQESA-N

Isomeric SMILES

C=CC[C@@H](C1=CC=NC=C1)O

SMILES

C=CCC(C1=CC=NC=C1)O

Canonical SMILES

C=CCC(C1=CC=NC=C1)O

Synonyms

4-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI)

Origin of Product

United States

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